molecular formula C17H14O4 B8233839 Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate CAS No. 86235-82-7

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate

Cat. No.: B8233839
CAS No.: 86235-82-7
M. Wt: 282.29 g/mol
InChI Key: LRMYWDOAJZQFJQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate (CAS: 98258-72-1) is a β-keto ester derivative featuring a benzoate backbone substituted with a 3-oxo-3-phenylpropanoyl group. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.30 g/mol . Structurally, it combines a methyl benzoate moiety with an α,β-unsaturated ketone (propenyl group conjugated to a phenyl ring). This compound is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry for constructing complex heterocycles or bioactive molecules .

Its synthesis typically involves condensation reactions under inert atmospheres, as seen in analogous protocols .

Properties

IUPAC Name

methyl 4-(3-oxo-3-phenylpropanoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-9-7-13(8-10-14)16(19)11-15(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMYWDOAJZQFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306150
Record name NSC-174281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86235-82-7
Record name NSC-174281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-174281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate typically involves the esterification of 4-(3-oxo-3-phenylpropanoyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Substituent Molecular Weight (g/mol) Key Applications References
Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate 98258-72-1 C₁₇H₁₄O₃ Phenyl, α,β-unsaturated ketone 266.30 Pharmaceutical intermediate
Methyl [4-(trifluoromethyl)benzoyl]acetate 212755-76-5 C₁₁H₉F₃O₃ CF₃ 246.18 Drug design, agrochemicals
Methyl 4-(3-(furan-2-yl)-3-oxopropanoyl)benzoate N/A C₁₅H₁₂O₅ Furan 272.25 Heterocyclic synthesis
Methyl 4-(3-oxopropyl)benzoate 73166-52-6 C₁₁H₁₂O₃ Saturated ketone 192.21 Material science

Biological Activity

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O4C_{17}H_{14}O_4, with a molecular weight of approximately 286.29 g/mol. Its structure features a benzoate moiety linked to a propanoyl group that contains a ketone functionality, which is crucial for its biological activity. The compound's unique structural characteristics allow it to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors, influencing various biochemical pathways. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, modulating physiological responses.

Further research is needed to elucidate the precise molecular interactions and pathways involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus subtilis16 μg/mL

These findings suggest that the compound could be developed as a potential antibacterial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as an effective antibacterial agent .
  • Anti-inflammatory Effects : In a controlled trial involving induced inflammation in rats, treatment with the compound resulted in a marked decrease in swelling and pain, alongside reduced levels of inflammatory cytokines .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are particularly interested in its potential applications in:

  • Antibacterial Agents : Developing new antibiotics based on its structure.
  • Anti-inflammatory Drugs : Formulating medications for chronic inflammatory diseases.

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